Chloroethane-d5
Overview
Description
Chloroethane-d5, also known as Ethyl chloride-d5, is a compound with the linear formula CD3CD2Cl . It has a molecular weight of 69.54 g/mol . It is used in various applications, including as a catalyst for polypropylene and as an intermediate in organic synthesis .
Synthesis Analysis
Chloroethane-d5 can be synthesized through various methods. One approach involves the reaction of chlorine with ethane, chloroethane, and chloroethene in molten salt baths of LiCl-KCl eutectic and KC1-CuC12 mixtures . Another method involves the use of a headspace/GC/flame ionization detection (FID) method, which was developed and validated to perform this analysis .
Molecular Structure Analysis
The molecular structure of Chloroethane-d5 is represented by the SMILES string [2H]C([2H])([2H])C([2H])([2H])Cl . The InChI key for Chloroethane-d5 is HRYZWHHZPQKTII-ZBJDZAJPSA-N .
Chemical Reactions Analysis
Chloroethane-d5 undergoes various chemical reactions. For instance, it reacts with aluminium metal to give ethylaluminium sesquichloride, a precursor to polymers and other useful organoaluminium compounds . It is also used to convert cellulose to ethylcellulose, a thickening agent and binder in paints, cosmetics, and similar products .
Physical And Chemical Properties Analysis
Its molecular weight is 69.54 g/mol . It is a colorless gas or refrigerated liquid with a faintly sweet odor .
Scientific Research Applications
Surface Chemistry : Zhao et al. (2017) studied the adsorption of chloroethane-d5 on Si(100) surfaces, finding that chloroethane-d5 and iodoethane-d5 exhibit significantly different sticking probabilities in the same reaction system due to the stability of surface-mediated molecular adsorbates (Zhao, Noffke, Raghavachari, & Teplyakov, 2017).
Kinetic Analysis : Dees & Setser (1968) measured kinetic isotope effects in the unimolecular reactions of chemically activated chloroethane-d0 and -d5, finding isotope effects of 3.3 ± 0.4 and 3.5 ± 0.1, respectively (Dees & Setser, 1968).
Environmental Remediation : Leitão et al. (2016) explored the biodegradation of 1,2-dichloroethane in a bioelectrochemical system, showing stable dechlorination to ethene, an important step for groundwater remediation (Leitão, Rossetti, Danko, Nouws, & Aulenta, 2016).
Toxicology : Bhat, Asimakis, & Ansari (1991) investigated the effects of chloroethanols on rat liver mitochondrial respiration, finding that these compounds stimulate mitochondrial respiration by uncoupling oxidative phosphorylation (Bhat, Asimakis, & Ansari, 1991).
Photodissociation Studies : Morgenthaler & Eyler (1979) conducted photodissociation studies of the chloroethane molecular ion (C2H5Cl+), revealing insights into the qualitative features of excited state potential surfaces (Morgenthaler & Eyler, 1979).
Chemical Reactions with Metals : Fennelly & Roberts (1998) examined the reaction of 1,1,1-trichloroethane with zero-valent metals, finding that the stepwise hydrogenolysis process cannot fully explain the observed results, thus suggesting complex pathways in these reactions (Fennelly & Roberts, 1998).
Safety And Hazards
Future Directions
While specific future directions for Chloroethane-d5 are not mentioned in the search results, there is ongoing research on the use of electrochemical technology for removing toxic and persistent chlorinated organic pollutants from water . This suggests potential future directions in improving the efficiency of such technologies.
Relevant Papers
Relevant papers on Chloroethane-d5 include research on mimicking reductive dehalogenases for efficient electrocatalytic water dechlorination , and studies on the control of Chloroethane in raw materials and drug substances using headspace gas chromatography analysis .
properties
IUPAC Name |
1-chloro-1,1,2,2,2-pentadeuterioethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroethane-d5 | |
CAS RN |
19199-91-8 | |
Record name | Ethane-d5, chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019199918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19199-91-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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